5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Lipophilicity ADME Medicinal Chemistry

Researchers diversifying dihydroisoquinolinone scaffolds for kinase or PARP inhibitor programs face a critical need for a C-5 brominated building block with reliable cross-coupling reactivity. 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2) addresses this with: • C-5 bromine handle for Suzuki-Miyaura, Buchwald-Hartwig, & Sonogashira reactions. • LogP 1.81, MW 226.07 - ideal for CNS drug-like space & hydrophobic pocket SAR. • Documented 93% synthetic yield; multi-gram scale available. • In stock for immediate global dispatch.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 1109230-25-2
Cat. No. B1288893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3,4-dihydroisoquinolin-1(2H)-one
CAS1109230-25-2
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C(=CC=C2)Br
InChIInChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12)
InChIKeyLYXUIQHDUVHEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Key Building Block


5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2) is a brominated derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, with a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol [1]. This compound is characterized by a bromine atom at the C-5 position, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions in medicinal chemistry programs . Its predicted physicochemical properties include a LogP of 1.81, a melting point of 180-183°C, and a boiling point of 453.8±45.0°C [2].

Position-Specific Bromination of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one


The 3,4-dihydroisoquinolin-1(2H)-one scaffold can be functionalized at multiple positions (C-5, C-6, C-7, C-8), and the substitution pattern directly dictates both the accessible downstream chemistry and the physicochemical profile [1]. Unlike unsubstituted 3,4-dihydroisoquinolin-1(2H)-one (CAS 1196-38-9) or alternative halogenated analogs (e.g., 6-bromo or 7-bromo regioisomers), the C-5 bromo substitution in this compound confers a specific vector for cross-coupling reactions that is distinct from other positions on the fused ring system . The bromine atom at C-5 also modulates lipophilicity and electronic properties differently than other halogenation patterns, which is critical when the compound is used as a building block for structure-activity relationship (SAR) studies or PROTAC linker attachment. Generic substitution with the unsubstituted parent scaffold or incorrectly positioned regioisomers would result in fundamentally different synthetic trajectories and physicochemical outcomes, thereby invalidating comparative biological or chemical data.

Quantitative Differentiation Evidence for 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one


Lipophilicity Enhancement by C-5 Bromination

The C-5 bromo substitution in 5-bromo-3,4-dihydroisoquinolin-1(2H)-one substantially increases lipophilicity compared to the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one parent scaffold. This class-level inference is based on predicted LogP values: the brominated target compound exhibits a LogP of 1.81 [1], while the unsubstituted parent scaffold (3,4-dihydroisoquinolin-1(2H)-one, CAS 1196-38-9) has a predicted LogP of approximately -0.4 [2]. The >2 log unit increase represents a >100-fold shift in octanol-water partition coefficient, directly impacting membrane permeability and ADME properties in downstream applications.

Lipophilicity ADME Medicinal Chemistry

Scalable Synthesis via Schmidt Rearrangement

A robust synthetic protocol for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one has been documented with a 93% isolated yield (3.98 g from 4.00 g starting material) using a Schmidt rearrangement of 4-bromoindan-1-one with sodium azide and methanesulfonic acid . The procedure, referenced in multiple patents including WO2014/153055 and WO2015/20553, proceeds at 0°C to room temperature over 16 hours and yields product with 96% LCMS purity after recrystallization from ethyl acetate [1]. This contrasts with alternative bromination routes of the parent dihydroisoquinolinone scaffold, which typically require electrophilic bromination using NBS or Br₂ and may yield mixtures of regioisomers requiring chromatographic separation.

Synthetic Methodology Process Chemistry Procurement

PARP10 Selectivity and C-5 Bromo Vector

In a chemical genetics study targeting PARP10, a C-7 substituted 3,4-dihydroisoquinolin-1(2H)-one analog containing a bromo group demonstrated a 10-fold selectivity for the engineered LG-PARP10 mutant compared to wild-type PARP10 [1]. This study provides direct evidence that bromo substitution on the dihydroisoquinolinone scaffold can confer target selectivity within the PARP family. While the target compound (5-bromo) was not directly tested in this study, the positional variant (C-7 bromo) establishes the class-level potential of brominated dihydroisoquinolinones as selective PARP inhibitors. The C-5 bromo position in 5-bromo-3,4-dihydroisoquinolin-1(2H)-one provides a distinct vector for subsequent functionalization compared to C-7 substitution, enabling orthogonal SAR exploration.

PARP10 Chemical Genetics Selectivity Epigenetics

Solid-State Characterization for Quality Control

5-bromo-3,4-dihydroisoquinolin-1(2H)-one exhibits a well-defined melting point range of 180-183°C [1], which is substantially higher than the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one parent scaffold (melting point ~60-65°C) [2]. This sharp melting point enables straightforward purity verification by differential scanning calorimetry (DSC) or melting point apparatus. The elevated melting point compared to the parent scaffold reflects increased crystallinity and intermolecular interactions conferred by the bromine atom, which facilitates handling, storage, and formulation development.

Quality Control Purity Analysis Procurement

Key Applications of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one


Medicinal Chemistry SAR for Hydrophobic Pockets

The LogP of 1.81 (>2 units higher than the unsubstituted parent scaffold) makes 5-bromo-3,4-dihydroisoquinolin-1(2H)-one particularly suitable for SAR exploration of targets with hydrophobic binding pockets [1]. The bromine atom at C-5 provides a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling rapid diversification of the scaffold . Research groups developing PRMT5 inhibitors, KDR inhibitors, and PARP family inhibitors have demonstrated that dihydroisoquinolinone scaffolds with halogen substitution can achieve potent and selective target engagement [2]. The C-5 substitution pattern offers a distinct vector for elaboration that complements C-6 and C-7 substituted analogs, expanding the accessible chemical space for hit-to-lead optimization.

PROTAC Linker Attachment and Targeted Protein Degradation

The C-5 bromo position in 5-bromo-3,4-dihydroisoquinolin-1(2H)-one serves as an ideal attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) design [1]. The bromine atom can be directly utilized in cross-coupling reactions to install alkyne, amine, or polyethylene glycol linkers without perturbing the core scaffold's target-binding conformation. The compound's LogP of 1.81 and crystalline solid-state properties facilitate purification and characterization of PROTAC intermediates. Unlike C-6 or C-7 substituted regioisomers, C-5 substitution projects the linker vector in a distinct orientation relative to the lactam moiety, which may be critical for achieving ternary complex formation with specific E3 ligase-recruiting elements.

Chemical Genetics and Bump-and-Hole Selectivity Engineering

Building on the demonstrated 10-fold selectivity window achieved with a C-7 bromo dihydroisoquinolinone analog in a PARP10 chemical genetics study [1], 5-bromo-3,4-dihydroisoquinolin-1(2H)-one offers a complementary positional variant for bump-and-hole selectivity engineering. The bromine atom at C-5 can occupy engineered hydrophobic pockets in mutant kinases, methyltransferases, or PARP enzymes while sterically clashing with wild-type active sites. The well-defined synthetic protocol (93% yield from 4-bromoindan-1-one) enables cost-effective access to multi-gram quantities required for systematic chemical genetics screening campaigns across multiple target families.

Pharmaceutical Intermediate for CNS-Targeted Drug Candidates

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is structurally related to tetrahydroisoquinoline alkaloids with established CNS activity [1]. The C-5 bromo substitution in 5-bromo-3,4-dihydroisoquinolin-1(2H)-one modulates lipophilicity (LogP 1.81) to a range favorable for blood-brain barrier penetration while maintaining a molecular weight (226.07 g/mol) within CNS drug-like space . The bromine atom provides a reactive handle for late-stage functionalization to optimize CNS penetration, metabolic stability, and target engagement. The documented synthetic route with 93% yield and multiple patent references (WO2014/153055, WO2015/20553, WO2015/50472, WO2015/50471) [2] indicates this compound is an established intermediate in pharmaceutical development pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.